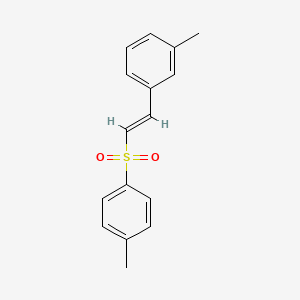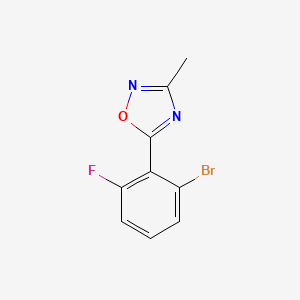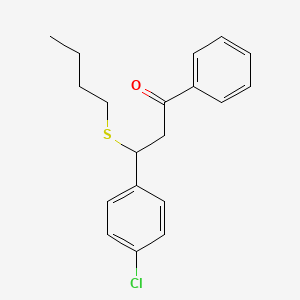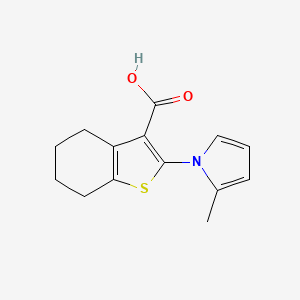![molecular formula C9H17NO3S B12520334 S-[(3S)-1-Oxohexan-3-yl]-L-cysteine CAS No. 656822-46-7](/img/structure/B12520334.png)
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine is an organic compound with the molecular formula C9H17NO3S. It is a derivative of L-cysteine, an amino acid that contains a thiol group. This compound is characterized by the presence of a hexanoyl group attached to the sulfur atom of L-cysteine. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[(3S)-1-Oxohexan-3-yl]-L-cysteine typically involves the acylation of L-cysteine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzyme-Catalyzed Reactions: Using specific enzymes to catalyze the acylation process, which can offer higher selectivity and yield.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-[(3S)-1-Oxohexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways:
Thiol Group: The thiol group can participate in redox reactions, influencing cellular redox balance.
Carbonyl Group: The carbonyl group can form hydrogen bonds and interact with enzymes and receptors.
Pathways: Involved in pathways related to oxidative stress, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
S-[(3S)-1-Oxohexan-3-yl]-D-cysteine: The enantiomer of the compound with similar properties but different biological activity.
S-[(3S)-1-Oxohexan-3-yl]-L-homocysteine: A homolog with an additional methylene group in the side chain.
Uniqueness
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine is unique due to its specific structural features, such as the hexanoyl group attached to the sulfur atom, which imparts distinct chemical and biological properties compared to other cysteine derivatives.
Propiedades
Número CAS |
656822-46-7 |
|---|---|
Fórmula molecular |
C9H17NO3S |
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(3S)-1-oxohexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h5,7-8H,2-4,6,10H2,1H3,(H,12,13)/t7-,8-/m0/s1 |
Clave InChI |
XWLOTUNFIHUAMR-YUMQZZPRSA-N |
SMILES isomérico |
CCC[C@@H](CC=O)SC[C@@H](C(=O)O)N |
SMILES canónico |
CCCC(CC=O)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)

![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)




![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)






